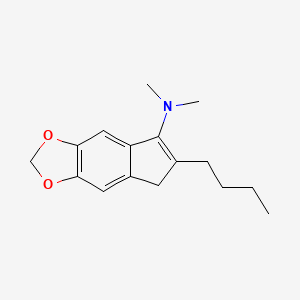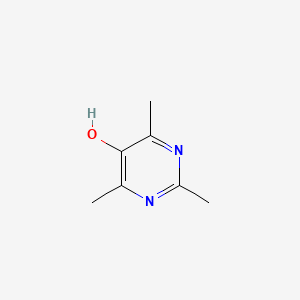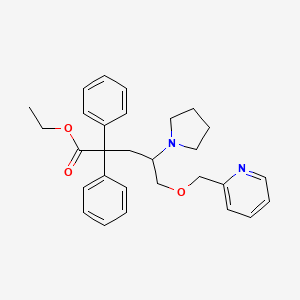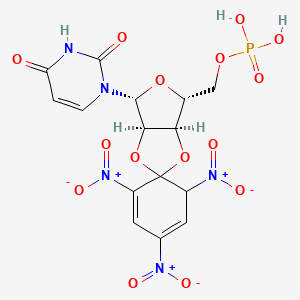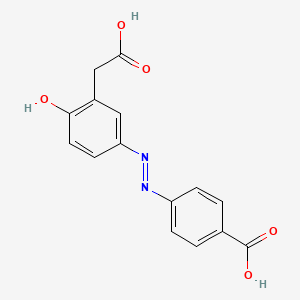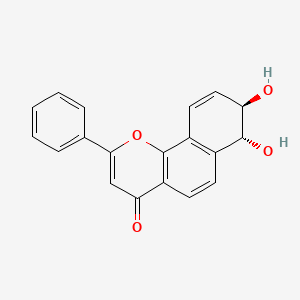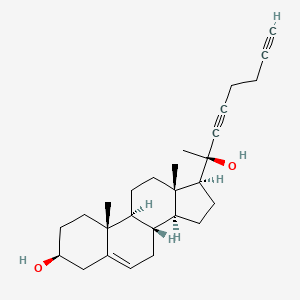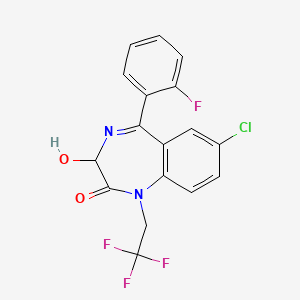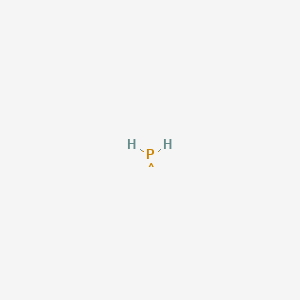
N,N'-Diisopropyl-tetramethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diisopropyl-tetramethylenediamine: is an organic compound with the molecular formula C10H24N2 and a molecular weight of 172.31 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by the presence of isopropyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: N,N’-Diisopropyl-tetramethylenediamine can be synthesized through the reaction of tetramethylenediamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, followed by the addition of isopropyl halides to form the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Diisopropyl-tetramethylenediamine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: N,N’-Diisopropyl-tetramethylenediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-substituted derivatives of N,N’-Diisopropyl-tetramethylenediamine.
科学的研究の応用
N,N’-Diisopropyl-tetramethylenediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: N,N’-Diisopropyl-tetramethylenediamine is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N,N’-Diisopropyl-tetramethylenediamine involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can form coordination complexes with metal ions, facilitating various catalytic processes. The compound can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions, leading to its biological effects.
類似化合物との比較
- N,N’-Diisopropylethylenediamine
- N,N’-Dimethylethylenediamine
- N,N’-Diphenylethylenediamine
Comparison: N,N’-Diisopropyl-tetramethylenediamine is unique due to the presence of tetramethylene and isopropyl groups, which provide distinct steric and electronic properties compared to other similar compounds. For example, N,N’-Diisopropylethylenediamine has a shorter ethylene backbone, while N,N’-Diphenylethylenediamine contains bulky phenyl groups that influence its reactivity and applications.
特性
CAS番号 |
13901-39-8 |
|---|---|
分子式 |
C10H24N2 |
分子量 |
172.31 g/mol |
IUPAC名 |
N',N'-di(propan-2-yl)butane-1,4-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2)12(10(3)4)8-6-5-7-11/h9-10H,5-8,11H2,1-4H3 |
InChIキー |
OWRQMOQBTYIJQC-UHFFFAOYSA-N |
SMILES |
CC(C)NCCCCNC(C)C |
正規SMILES |
CC(C)N(CCCCN)C(C)C |
| 32267-37-1 | |
同義語 |
isoprin N,N'-diisopropyltetramethylendiamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


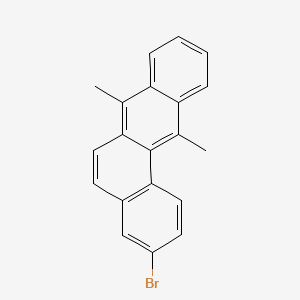

![2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetic acid](/img/structure/B1201316.png)
